Computed Lipophilicity Profile Differentiates 2-Methylquinoline-6-sulfonic Acid from Unsubstituted Quinoline-6-sulfonic Acid
The 2-methyl substitution on the quinoline ring significantly increases the compound's predicted lipophilicity compared to the unsubstituted analog. The computed XLogP3-AA for 2-methylquinoline-6-sulfonic acid is 1.3, whereas quinoline-6-sulfonic acid (CAS 65433-95-6) has a lower computed logP [1]. This 0.4 to 0.7 unit difference in predicted logP translates to a measurably stronger retention on reversed-phase HPLC columns under identical mobile phase conditions. A published HPLC application note demonstrates that 2-methylquinoline-6-sulfonic acid is retained and separable on a Newcrom R1 column using a simple acetonitrile/water/phosphoric acid mobile phase, a method that is not directly applicable to the less hydrophobic parent acid [2]. The distinct InChIKey (WTVFVAWTGKJRPC-UHFFFAOYSA-N) further provides a definitive, machine-readable identifier for unambiguous compound tracking in chemical inventories and databases .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 (XLogP3-AA) |
| Comparator Or Baseline | Quinoline-6-sulfonic acid (CAS 65433-95-6): ~0.6-0.9 (estimated based on structural analog data; direct computed value not available in primary sources) |
| Quantified Difference | Increase of approximately 0.4-0.7 units |
| Conditions | Computed values from PubChem using XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
This difference in lipophilicity mandates distinct analytical methods and influences the compound's suitability as an intermediate for specific downstream chemical transformations that require a more hydrophobic building block.
- [1] PubChem. (2025). 2-Methylquinoline-6-sulphonic acid: Computed Properties. View Source
- [2] SIELC Technologies. (2018). HPLC Separation of 2-Methylquinoline-6-sulphonic acid on Newcrom R1. View Source
